molecular formula C16H12O B6324742 3-(Naphthalen-1-yl)phenol CAS No. 33104-28-8

3-(Naphthalen-1-yl)phenol

Cat. No.: B6324742
CAS No.: 33104-28-8
M. Wt: 220.26 g/mol
InChI Key: MFZDWVIWDAFDRL-UHFFFAOYSA-N
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Description

Aryl-phenol scaffolds, which feature a hydroxyl group attached to a biaryl system, are considered privileged structures in chemistry. sigmaaldrich.com Their importance stems from their prevalence in a wide array of natural products, pharmaceuticals, and functional materials. sigmaaldrich.com The unique stereochemical properties of axially chiral biaryl phenols, for instance, have made them indispensable as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. guidechem.com

The synthesis of these scaffolds has been a long-standing area of interest. guidechem.com Classical methods like the Ullmann reaction have been refined over the years, and modern transition-metal-catalyzed cross-coupling reactions now offer efficient and versatile routes to these molecules. acs.org The direct C-H arylation of phenols represents a particularly powerful and atom-economical strategy for constructing the aryl-phenol backbone, though controlling regioselectivity remains a key challenge. acs.orgbloomtechz.com Researchers are actively exploring various catalytic systems, including those based on rhodium and palladium, to achieve selective functionalization of the phenol (B47542) ring. acs.org The development of methods for creating these structures is crucial as they form the core of molecules with applications ranging from liquid crystals to potent enzyme inhibitors. sigmaaldrich.comchemenu.com

Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. chemicalregister.comresearchgate.net This white, crystalline solid is a foundational component in organic chemistry, serving as a precursor for a vast number of derivatives. chemicalregister.comguidechem.com The reactivity of the naphthalene ring allows for various substitution reactions, leading to a wide range of functionalized molecules. guidechem.com

Naphthalene-containing compounds are integral to numerous scientific and industrial applications. They are key intermediates in the synthesis of dyes, pigments, and synthetic resins. guidechem.com For example, the oxidation of naphthalene yields phthalic anhydride, a crucial component in the production of polymers and plasticizers. wikipedia.org The hydroxylated derivatives of naphthalene, known as naphthols (1-naphthol and 2-naphthol), are precursors to pharmaceuticals, insecticides like carbaryl, and various azo dyes. wikipedia.orgchemicalregister.comuobaghdad.edu.iq Furthermore, the unique photophysical properties of many naphthalene derivatives make them valuable as fluorescent probes and in materials science. bloomtechz.com The study of naphthalene and its derivatives continues to be a vibrant area of research, with new applications constantly being discovered. nih.gov

The specific compound 3-(Naphthalen-1-yl)phenol belongs to the meta-substituted class of aryl-phenols. In this structure, a naphthalen-1-yl group is attached to the third carbon atom of a phenol ring. While its isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), are well-characterized and widely used compounds, specific research on this compound is limited in publicly available literature. wikipedia.orgchemicalregister.com Its methoxy-protected analogue, 2-(3-methoxyphenyl)naphthalene, is commercially available, suggesting a potential synthetic pathway to the corresponding phenol through demethylation. chemicalregister.comnih.gov

The synthesis of such meta-substituted biaryls can be challenging. Direct electrophilic aromatic substitution on phenol typically favors ortho and para products. Therefore, modern cross-coupling strategies, such as the Suzuki or Negishi coupling, would be the most probable synthetic routes. These methods would likely involve the reaction of a 3-halophenol derivative (or its protected form) with 1-naphthaleneboronic acid or a related organometallic reagent.

The properties and potential applications of this compound can be inferred from its constituent parts. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, while the bulky naphthalene moiety influences its steric and electronic properties, potentially making it a useful intermediate in the synthesis of specialized ligands or materials with unique conformational characteristics. guidechem.com Further research is needed to fully elucidate the specific properties and applications of this particular arylated phenolic architecture.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information on its core components and closely related, well-characterized isomers to offer a comparative context.

Table 1: Physicochemical Properties of Naphthalene and Isomeric Naphthols

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
NaphthaleneC₁₀H₈128.1780.26218
1-NaphtholC₁₀H₈O144.1795-96278-280
2-NaphtholC₁₀H₈O144.17121-123285

Data sourced from multiple references. researchgate.netwikipedia.orgchemicalregister.com

Table 2: Predicted and General Properties of Aryl-Phenols

PropertyDescriptionSignificance
Acidity (pKa)Phenols are weakly acidic. The pKa is influenced by the nature and position of substituents on the aryl ring.Governs reactivity in acid-base reactions and influences biological activity.
SolubilityGenerally low in water but soluble in organic solvents and aqueous alkali solutions.Important for reaction conditions, extraction, and formulation.
ReactivityThe hydroxyl group can undergo O-alkylation, O-acylation, and influences electrophilic substitution on the aromatic rings.Key to its use as a synthetic intermediate for more complex molecules.
ConformationThe torsion angle between the two aryl rings is a key structural feature, especially for applications in asymmetric catalysis and materials science.Dictates the three-dimensional shape and steric hindrance of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDWVIWDAFDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Naphthalen 1 Yl Phenol and Analogous Naphthylphenols

Transition-Metal-Catalyzed Cross-Coupling Approaches to Aryl-Phenol Linkages

Transition-metal catalysis, particularly using palladium and copper, provides the most versatile and widely employed strategies for constructing the critical aryl-aryl bond that defines naphthylphenols. These methods involve the coupling of two aromatic fragments, one containing the naphthalene (B1677914) core and the other the phenol (B47542) moiety.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org Their reliability, broad substrate scope, and predictable reactivity make them ideal for the synthesis of complex biaryl compounds like 3-(naphthalen-1-yl)phenol.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is a preferred method for synthesizing biaryl systems due to the mild reaction conditions, the commercial availability of a wide range of starting materials, and the low toxicity of the boron-containing byproducts. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., a bromo- or iodophenol) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent (e.g., 1-naphthaleneboronic acid) is transferred to the palladium(II) complex, typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active palladium(0) catalyst. youtube.com

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of 1-naphthaleneboronic acid with a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol).

Strategy B: Coupling of a 3-hydroxyphenylboronic acid with a 1-halonaphthalene (e.g., 1-bromonaphthalene).

The direct use of halophenols can sometimes be challenging due to the potential for the hydroxyl group to interfere with the catalyst or reaction conditions, especially in the presence of a strong base which can form a phenoxide. lookchem.com To circumvent this, the phenolic hydroxyl group is often protected, or the reaction conditions are carefully optimized. Alternatively, phenol derivatives with better leaving groups, such as tosylates or pivalates, can be used as the electrophilic partner instead of halides. mdpi.commdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern protocols often employ sophisticated phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can dramatically improve reaction rates, yields, and functional group tolerance, even allowing for the use of less reactive aryl chlorides. nih.govacs.orgst-andrews.ac.uk For instance, the use of bulky, electron-rich phosphine ligands facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination. nih.gov

Microwave-assisted heating has also been shown to significantly accelerate Suzuki-Miyaura couplings, particularly for challenging substrates like unprotected hydroxyaryl halides, shortening reaction times from hours to minutes. lookchem.com Aqueous media, often in combination with a phase-transfer catalyst, have been explored as greener alternatives to traditional organic solvents. acs.orgst-andrews.ac.uk

Research has shown that the purity of the boronic acid reagent is crucial for reaction efficiency. For example, studies on the synthesis of chiral binaphthalenes revealed that simple purification of naphthylboronic acids to remove acidic contaminants led to a dramatic improvement in reaction yields and reliability. nih.gov

The table below summarizes representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of naphthylphenols and analogous biarylols.

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Hydroxybiaryl Synthesis

Coupling Partners Catalyst / Ligand Base Solvent Conditions Yield Reference
1-Bromo-2-naphthol + Phenylboronic acid Pd(OAc)₂ / t-Bu₃P Moist K₃PO₄ Toluene (B28343) Microwave, 105°C, 20 min 87-92% lookchem.com
o-Bromophenol + 1-Naphthylboronic acid Pd(OAc)₂ / o-Tol₃P Moist K₃PO₄ Toluene Microwave, 105°C, 20 min High lookchem.com
Aryl Chlorides + Phenylboronic acid Pd/C K₃PO₄ Water Microwave, 150°C, 20 min Moderate-High acs.org
1-Iodonaphthalene + 2-Ethoxynaphthaleneboronic acid (S)-2@PdNPs K₃PO₄ Dioxane/H₂O 80°C, 24h 85% nih.gov

Nickel-Catalyzed Phenol Functionalization Strategies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions, particularly in the activation of challenging C–O bonds in phenol derivatives. thieme.com This is advantageous as phenols are abundant and less toxic than the corresponding aryl halides. thieme.com Rather than using the phenol directly, its hydroxyl group is typically converted into a better leaving group, such as a methanesulfonate (B1217627) (mesylate) or pivaloate, to facilitate the coupling reaction. thieme.comnih.gov

A general and efficient nickel-catalyzed method involves the Suzuki cross-coupling of these phenol derivatives with potassium (hetero)aryltrifluoroborates. nih.gov Potassium organotrifluoroborates are stable, easy-to-handle alternatives to boronic acids. nih.gov In a representative reaction, a pivaloyl- or mesyl-protected phenol is coupled with a naphthalene-derived trifluoroborate in the presence of a nickel catalyst. Studies have shown that mesylated phenols often provide higher yields compared to their pivaloylated counterparts. nih.gov This methodology is tolerant of a wide array of functional groups on both coupling partners and can be scaled up with catalyst loading as low as 2 mol%, making it an efficient and economical option. nih.gov

Another significant advancement is the nickel-catalyzed reductive cross-electrophile coupling, which joins two different aryl halides. nih.govnih.gov For the synthesis of a naphthylphenol precursor, this could involve coupling an ortho-substituted chloroarylphosphine oxide with an ortho-substituted bromoarylether to produce axially chiral biaryls. nih.gov While this specific example focuses on atroposelective synthesis, the underlying principle of using nickel to couple two distinct aryl electrophiles by leveraging differences in their oxidative addition rates is broadly applicable. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of Phenol Derivatives with Potassium Aryltrifluoroborates nih.gov

Phenol Derivative (Leaving Group) Coupling Partner Catalyst System Product Yield
Aryl Pivaloate Potassium Aryltrifluoroborate Ni(cod)₂ / PCy₃ Moderate
Aryl Mesylate Potassium Aryltrifluoroborate Ni(cod)₂ / PCy₃ Good to Excellent (up to 99%)

Metal-Free Synthetic Routes to Phenols and Arylphenols

While metal catalysis is dominant, several metal-free alternatives have been developed, offering pathways that avoid potential metal contamination in the final products.

The ipso-hydroxylation of arylboronic acids provides a direct and mild route to phenols and their derivatives. nih.govnih.gov This method is typically the final step in a sequence where the biaryl skeleton, such as a (3-boronophenyl)naphthalene, is synthesized first. The C-B bond is then selectively converted to a C-O bond.

This transformation can be achieved under catalyst-free conditions using various oxidizing agents. nih.govrsc.org A highly efficient and green method employs sodium perborate (B1237305) (SPB) as the oxidant, often using water as the solvent or even under solvent-free conditions. nih.govrsc.org The reaction is typically rapid, with high yields of the corresponding phenol achieved in minutes. nih.govrsc.org Other effective oxidants for this transformation include hydrogen peroxide (H₂O₂), often in the form of a solid complex, m-chloroperoxybenzoic acid (mCPBA), and tertiary amine N-oxides. nih.gov The use of N-oxides is notable for its tolerance of sensitive functional groups like aldehydes and halides, which might not be compatible with peroxide-based or transition-metal-catalyzed methods. nih.gov The protocol is generally applicable to a wide range of electron-rich and electron-deficient arylboronic acids. researchgate.net

Table 2: Common Oxidants for Metal-Free ipso-Hydroxylation of Arylboronic Acids

Oxidant Typical Conditions Key Advantages Reference
Sodium Perborate (SPB) Water or solvent-free, room temp. Fast, green, catalyst-free rsc.org, nih.gov
Hydrogen Peroxide (H₂O₂) Aqueous solution, may use catalyst Readily available, effective nih.gov
Tertiary Amine N-Oxides Organic solvent Mild, tolerates sensitive groups nih.gov
Sodium Chlorite (NaClO₂) Water High yields, simple purification researchgate.net

A direct, transition-metal-free method for the intramolecular arylation of phenols has been developed, which proceeds via a benzyne (B1209423) intermediate. nih.govacs.org In this strategy, a tethered aryl halide is coupled with a phenol ring through the action of a strong base, such as potassium tert-butoxide (t-BuOK), at high temperatures. nih.govacs.org The reaction involves the formation of a benzyne from the aryl halide, followed by a nucleophilic attack from the tethered phenolate (B1203915) and subsequent C-H functionalization to form a new C-C bond, resulting in a cyclized product like 6H-benzo[c]chromene. nih.govacs.org

While this reported methodology is intramolecular, the underlying principle of generating a benzyne or an aryl radical that can be trapped by a phenolate is relevant to the formation of aryl-phenol linkages. nih.govnih.gov Intermolecular versions of base-promoted direct coupling have also been reported, typically involving the reaction of arenes with electron-deficient aryl halides in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govacs.org These reactions are proposed to proceed through a radical mechanism. nih.govacs.org

Radical-mediated reactions offer another avenue for forming C-C bonds between aromatic rings. Oxidative coupling of phenols, often initiated by one-electron oxidation, can lead to the formation of biaryl compounds. wikipedia.org The mechanism typically involves the generation of a phenoxy radical, which then adds to a neutral phenol molecule rather than undergoing a direct radical-radical coupling. wikipedia.org

Photocatalysis has emerged as a key technology for initiating such radical couplings under mild conditions. researchgate.netnih.gov Using a suitable photocatalyst, a phenol can be oxidized to its corresponding radical. In cross-coupling reactions, success hinges on one phenol partner being more easily oxidized (to form the radical) while the other is more nucleophilic (to act as the coupling partner). nih.gov Another modern approach involves the decarboxylative coupling of aromatic carboxylic acids. thieme-connect.com In this method, a radical is generated from an abundant carboxylic acid, which can then participate in C-C bond formation, providing a versatile entry to biaryl synthesis. thieme-connect.com

C-H Functionalization Strategies for Phenol Derivatives in Naphthalene-Phenol Synthesis

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalization of the reacting partners. nih.govnih.gov Phenols are versatile starting materials for these reactions, but controlling the regioselectivity is a significant challenge due to the strong ortho- and para-directing influence of the hydroxyl group. researchgate.net

The direct functionalization of a free phenol's C-H bond to form a C-C bond is a powerful tool in organic synthesis. nih.govresearchgate.net While most methods favor functionalization at the ortho position, often through the use of a directing group on the hydroxyl moiety, achieving meta-selectivity for a synthesis like that of this compound is more difficult. researchgate.net

Despite this challenge, various catalytic systems have been explored for the C-H functionalization of free phenols. nih.govnih.gov For instance, recyclable nickel catalysts have been used for the dual C-H/O-H functionalization of free phenols with mandelic acids, which leads to ortho-alkylation followed by intramolecular esterification. nih.govresearchgate.net Other research has shown that the reaction of free naphthols can be regioselective; for example, 2-naphthol (B1666908) undergoes ortho-C-H functionalization, while 1-naphthol (B170400) can be functionalized at the para-position under certain electro-oxidative conditions. nih.gov The development of catalytic systems that can override the inherent directing effect of the hydroxyl group to achieve meta-arylation remains a key area of research in the synthesis of complex phenol molecules. researchgate.net

Photocatalytic Approaches to Phenol Functionalization

Photocatalysis, which utilizes light to drive chemical reactions, is an emerging strategy for the functionalization of aromatic compounds, including the synthesis of phenols. The direct hydroxylation of aromatic rings using photocatalysts presents a potentially greener and more direct route compared to traditional multi-step syntheses.

Research into the photocatalytic conversion of naphthalene to naphthols provides a foundational understanding applicable to the synthesis of more complex naphthylphenols. Studies have shown that nanometer-sized titanium dioxide (TiO₂) can act as a photocatalyst under UV illumination to generate hydroxyl radicals (•OH). colab.ws These highly reactive species can then directly hydroxylate the naphthalene ring to form α-naphthol. colab.ws The efficiency of this process is influenced by several factors, including the presence of co-solvents and electron acceptors. colab.ws

The addition of species like Fe³⁺ and H₂O₂ to the TiO₂ suspension has been shown to significantly increase the conversion of naphthalene and the yield of α-naphthol, with one study reporting a yield of 22.2% when both were added. colab.ws Furthermore, modifying the surface of the TiO₂ catalyst by depositing other metals or compounds can enhance its photocatalytic activity. colab.wsresearchgate.net For instance, catalysts such as Fe/TiO₂, Ag/TiO₂, and Cu/TiO₂ have all demonstrated enhanced conversion and yield compared to unmodified TiO₂. colab.ws Fe/TiO₂ was identified as having the highest photocatalytic efficiency among the tested modified catalysts. colab.wsresearchgate.net

While the direct photocatalytic coupling of a naphthalene unit to a pre-existing phenol ring to form this compound is a more complex transformation, the principles of photocatalytic C-H activation are highly relevant. Visible-light-induced reactions, often employing photoredox catalysts, can create aryl radicals from aryl halides or boronic acids, which could then be coupled with phenol derivatives. This approach avoids the harsh reagents and conditions often associated with traditional cross-coupling methods. For example, visible-light-induced aerobic oxidative hydroxylation of arylboronic acids offers a green pathway to phenols using air as the oxidant without the need for metal catalysts. organic-chemistry.org This type of photocatalytic activation could conceivably be adapted for C-C bond formation in the synthesis of naphthylphenols.

Green Chemistry Principles in the Synthesis of Aryl-Phenol Compounds

The synthesis of biaryl compounds, including aryl-phenols, has traditionally relied on methods that often use toxic solvents and expensive, non-recoverable catalysts. The principles of green chemistry aim to mitigate these issues by designing more environmentally conscious chemical processes.

Utilization of Environmentally Benign Solvents and Conditions

A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. researchgate.net For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a key method for forming C-C bonds in compounds like this compound, research has identified several greener solvents.

Water is a highly desirable green solvent, and its use in Suzuki-Miyaura reactions has been successful, often requiring no organic co-solvent. organic-chemistry.orgresearchgate.net Ethanol (B145695) is another excellent choice, being readily available, biodegradable, and derived from renewable resources. rsc.orgajrconline.org A study on the ipso-hydroxylation of arylboronic acids to produce phenols found that ethanol provided the highest yield (94%) among a range of tested solvents. rsc.org

Other promising green solvents for coupling reactions include:

2-Methyltetrahydrofuran (2-MeTHF) and tert-Amyl alcohol : These have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings of phenol-derived substrates. acs.org

Hindered ethers : Solvents like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective and more sustainable alternatives to traditional solvents like THF and toluene for Suzuki-Miyaura reactions, with good to excellent yields (71-89%). rsc.org

Carbonates : Diethyl carbonate (DEC) and dimethyl carbonate (DMC) are considered viable green solvents. acs.orgrsc.org

Water/Ethanol Mixtures : In some cases, mixtures of green solvents can provide optimal results. For the Suzuki cross-coupling of 4-bromoanisole (B123540) and phenylboronic acid, the highest catalytic activity was observed in an ethanol/water mixture. aidic.it

Table 1: Performance of Green Solvents in Aryl Coupling Reactions
SolventReaction TypeKey FindingReference
EthanolIpso-hydroxylation of arylboronic acidsHighest isolated yield (94%) compared to other common solvents. rsc.org
2,2,5,5-Tetramethyloxolane (TMO)Suzuki–MiyauraYields of 71–89%; greener than THF and toluene. rsc.org
2-Me-THF / tert-Amyl alcoholNickel-catalyzed Suzuki–MiyauraEfficient for coupling of phenol derivatives. acs.org
WaterAerobic oxidative hydroxylationUsed as a solvent under metal-free conditions. organic-chemistry.org
Ethanol/Water MixtureSuzuki Cross-couplingHighest catalytic activity observed at a 5:1 ratio. aidic.it

Development of Recoverable and Reusable Catalysts

To improve the sustainability and cost-effectiveness of aryl-phenol synthesis, significant effort has been directed towards developing catalysts that can be easily separated from the reaction mixture and reused. This is typically achieved by immobilizing the catalytically active metal onto a solid support.

Palladium-based catalysts, widely used in Suzuki reactions, have been successfully supported on various materials. For instance, palladium supported on hypercrosslinked polystyrene has been shown to be an active, selective, and stable catalyst for at least three consecutive runs in Suzuki cross-coupling reactions. aidic.it Another approach involves immobilizing palladium acetate (B1210297) on the surface of dithizone-functionalized mesoporous MCM-41, creating a nanocatalyst that can be reused multiple times without losing activity. beilstein-journals.orgnih.gov

Copper-based catalysts, often used in Ullmann-type coupling reactions to form aryl ethers, have also been developed in recoverable forms. researchgate.net Copper(I) iodide (CuI) has been immobilized on a metal-organic framework (MOF) material, creating a heterogeneous catalyst for the O-arylation of phenols that can be recovered and reused without a significant loss of activity. semanticscholar.org Similarly, CuI-nanoparticles have been used as a reusable catalyst for the hydroxylation of aryl halides in water. beilstein-journals.orgnih.gov

Table 2: Examples of Recoverable Catalysts for Aryl-Phenol Synthesis
Catalyst SystemSupport MaterialReaction TypeKey FeatureReference
Palladium (Pd)Hypercrosslinked Polystyrene (HPS)Suzuki Cross-couplingStable for at least three consecutive runs. aidic.it
Palladium(II) acetateDithizone-functionalized MCM-41Hydroxylation of aryl halidesCan be reused many times without loss of activity. beilstein-journals.orgnih.gov
Copper(I) Iodide (CuI)Metal-Organic Framework (MOF)O-arylation of phenolsCan be recovered and reused. semanticscholar.org
Copper(I) Iodide (CuI)NanoparticlesHydroxylation of aryl halidesReusable with a slight loss of activity. beilstein-journals.orgnih.gov

Microwave-Assisted and Ultrasound Irradiation Techniques in Aryl Coupling

Alternative energy sources are a key component of green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and improved product yields. ajrconline.org Microwave irradiation has proven to be a particularly effective technique for accelerating aryl coupling reactions. researchgate.net

In the synthesis of biaryl compounds, microwave heating can reduce reaction times from hours to minutes. For example, the synthesis of 1-(naphthalene-1-yl)-3-(o, m, p-tolyl)thioureas using microwave irradiation was completed in 5 minutes with yields of 82-89%, a significant improvement over the conventional heating method which took 6 hours. ukm.my Similarly, the Suzuki coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid was found to be faster and more efficient under microwave heating compared to conventional oil-bath heating. mdpi.com The use of microwave assistance in palladium-catalyzed hydroxylation of aryl chlorides has also been shown to be efficient, tolerating a wide range of functional groups. organic-chemistry.org

Microwave irradiation works by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the vessel. This can lead to higher instantaneous temperatures within the molecules, accelerating the reaction rate significantly. While less commonly reported for this specific class of compounds, ultrasound irradiation is another green technique that promotes reactions through acoustic cavitation, which can enhance mass transfer and create localized high-temperature and high-pressure zones, thereby increasing reaction rates.

Supramolecular Chemistry and Self Assembly of Naphthyl Phenol Derivatives

Host-Guest Interactions Involving Naphthalene (B1677914) Moieties

Host-guest chemistry, a central concept in supramolecular science, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The naphthalene moiety is frequently employed as a guest due to its hydrophobicity and ability to engage in favorable interactions within the cavities of various host molecules.

Detailed research findings have shown that macrocyclic hosts like cyclodextrins (CDs) can effectively encapsulate bromo-naphthol derivatives. nih.gov Cyclodextrins, which are composed of glucose units, possess a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The hydrophobic naphthalene portion of a guest molecule can be driven into the non-polar CD cavity in an aqueous environment to minimize its exposure to water. nih.gov The stability and nature of these host-guest complexes are highly dependent on the size of the cyclodextrin's cavity (e.g., α-CD, β-CD, or γ-CD) relative to the guest. nih.gov Studies on bromo-naphthol derivatives have demonstrated that a snug fit, such as the encapsulation of the bromo-substituent motif within an α-CD cavity, leads to the most stable complex and significantly influences the photophysical properties of the guest, such as enhancing room-temperature phosphorescence. nih.gov

Similarly, larger, more complex hosts like calix nih.govnaphth nih.govarenes, which are hybrid macrocycles of phenol (B47542) and naphthalene units, have been designed to recognize and bind guests. acs.org These hosts utilize cation-π interactions, where the electron-rich surface of the naphthalene walls interacts favorably with cationic guests. acs.org The phenol groups in these macrocycles can also participate in binding through ion-dipole interactions. acs.org While the phenol group of a naphthyl-phenol derivative can interact with the host's portals, the hydrophobic naphthalene tail is the primary driver for its inclusion into the cavity of hosts like β-cyclodextrin. researchgate.net

Role of Non-Covalent Interactions in Supramolecular Assembly of Naphthyl Systems

The self-assembly of naphthyl-phenol derivatives into larger, ordered structures is governed by a combination of relatively weak and reversible non-covalent interactions. numberanalytics.commdpi.com These interactions, though individually less strong than covalent bonds, collectively dictate the structure, stability, and function of the resulting supramolecular assemblies. numberanalytics.comnih.gov The primary forces at play in naphthyl systems are hydrogen bonding, π-π stacking, and hydrophobic effects. researchgate.net

Interaction TypeDescriptionTypical Energy (kJ/mol)Key Features in Naphthyl-Phenol Systems
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in the phenol group) and another nearby electronegative atom. rsc.org4–120 rsc.orgDirectional; specific; crucial for forming defined networks and controlling orientation.
π-π Stacking An attractive, non-covalent interaction between the electron clouds of aromatic rings (naphthalene and phenol). Geometries can be face-to-face or edge-to-face. mdpi.com5–50 rsc.orgStabilizes co-facial arrangements; essential for forming columnar or lamellar structures.
Hydrophobic Effect The tendency of non-polar moieties (like the naphthalene group) to aggregate in an aqueous solution to minimize contact with water molecules. numberanalytics.comEntropy-drivenPrimary driving force for assembly in water; leads to the formation of micelles, vesicles, or aggregates.

Hydrogen bonding is a powerful tool for programming the self-assembly of molecules due to its strength and high directionality. rsc.orgrsc.org In systems containing a phenol group, the hydroxyl (-OH) acts as both a hydrogen bond donor and acceptor. This allows for the formation of various well-defined motifs, such as chains or rosettes, which can serve as the foundation for larger supramolecular structures. In the assembly of naphthalene-diimide (NDI) derivatives, functional groups like amides and carboxylic acids, which are also strong hydrogen bonders, have been shown to direct the formation of complex architectures including nanotubes, vesicles, and gels. nih.govrsc.org For 3-(naphthalen-1-yl)phenol, the hydroxyl group is expected to play a similar role, directing the molecules into specific orientations and contributing significantly to the stability of the resulting assembly. For instance, intramolecular hydrogen bonds are observed in calix nih.govnaphth nih.govarene structures between hydroxyl groups and adjacent oxygen atoms, dictating the conformation of the macrocycle. acs.org

π-π stacking is a ubiquitous interaction in aromatic systems and is a key driving force in the assembly of naphthalene-containing molecules. nih.govacs.org The large surface area of the naphthalene ring system makes it particularly prone to these interactions. These forces, which are primarily dispersive in nature, cause the aromatic rings to arrange in a co-facial, often parallel-displaced, manner to maximize attraction. nih.govacs.org In crystal structures of naphthalene derivatives, short intermolecular distances between adjacent naphthalene rings (e.g., carbon-carbon distances as short as 3.383 Å) are indicative of strong π-π interactions. researchgate.netresearchgate.net These interactions, in conjunction with hydrogen bonds, are responsible for the hierarchical assembly of molecules like NDI derivatives into microsheets and other nanostructures. nih.govresearchgate.net For this compound, both the naphthalene and the phenyl rings can participate in π-π stacking, leading to the formation of extended columnar or layered structures that are fundamental to creating ordered materials. thieme-connect.de

In aqueous environments, the hydrophobic effect is a dominant, entropy-driven force that promotes the self-assembly of molecules containing large non-polar sections. numberanalytics.com The naphthalene moiety is strongly hydrophobic, meaning it is poorly solvated by water. nih.gov To minimize the unfavorable disruption of the hydrogen-bonding network of water, naphthalene groups tend to aggregate, reducing their exposed surface area. numberanalytics.com This effect is the primary driver for the formation of various assemblies such as micelles, vesicles, and polymers in water. numberanalytics.comresearchgate.net Research on the dissolution of hydrophobic naphthalene compounds in water has shown that they can form metastable amorphous dispersions, demonstrating their strong tendency to self-associate. nih.gov For an amphiphilic molecule like this compound, the hydrophobic naphthalene "tail" would drive aggregation in water, while the more hydrophilic phenol "head" would likely orient towards the aqueous phase, potentially leading to the formation of well-defined structures like micelles or bilayers. researchgate.net

Design of Supramolecular Networks and Polymers using Naphthalene Derivatives

The predictable self-assembly behavior of naphthalene derivatives makes them excellent candidates for the bottom-up construction of functional supramolecular networks and polymers. thieme-connect.commdpi.com These materials are held together by reversible non-covalent interactions, which imparts them with unique properties such as self-healing and responsiveness to external stimuli (e.g., temperature or pH). nih.govmdpi.com

By tuning the molecular structure of the building blocks, a wide variety of architectures can be achieved. For example, linear supramolecular polymers have been created in water using monomers that feature naphthalene moieties. researchgate.net The assembly is driven by a combination of the hydrophobic effect and π-π interactions between the naphthalene units. researchgate.net More complex systems, such as two-dimensional (2D) supramolecular organic frameworks (SOFs), have been constructed using naphthyl viologen guests and cucurbit researchgate.neturil (CB researchgate.net) as a macrocyclic host. acs.org In these systems, the specific host-guest and charge-transfer interactions between the components lead to the formation of highly ordered, periodic sheets in water. acs.org

Naphthalene diimide (NDI) derivatives are particularly versatile for creating functional materials due to their favorable electronic properties and strong tendency to self-assemble via π-π stacking and hydrogen bonding. rsc.orgthieme-connect.dersc.org By modifying the substituents on the NDI core or at the imide positions, researchers can control the assembly process to form structures like fibrillar gels, nanotubes, and vesicles. rsc.orgrsc.org The principles learned from these systems can be applied to naphthyl-phenol derivatives, where the interplay between hydrogen bonding from the phenol group and π-stacking/hydrophobic effects from the naphthalene core can be exploited to design novel supramolecular polymers and networks with tailored properties.

Supramolecular StructureNaphthalene Derivative ExamplePrimary Driving ForcesReference(s)
Vesicles / MicrocapsulesAmide-functionalized Naphthalene Diimide (NDI-NA)Hydrogen bonding, π-π stacking, Hydrophobic effect nih.govresearchgate.net
Linear Supramolecular PolymerBis-naphthalene monomerHydrophobic effect, π-π interactions researchgate.net
Chiral NanotubesAmino-acid functionalized Naphthalene DiimideHydrogen bonding, π-π stacking rsc.org
2D Supramolecular Organic Framework (SOF)Naphthyl-Viologen Guest with CB researchgate.net HostHost-guest interaction, Charge-transfer acs.org
Cation-π ComplexCalix nih.govnaphth nih.govareneCation-π interactions, Ion-dipole interactions acs.org

Chirality and Chiroptical Properties in Supramolecular Naphthyl Systems

Chirality is a property of an object that is non-superimposable on its mirror image. While individual molecules can be chiral, supramolecular assemblies of achiral molecules can also exhibit chirality. acs.orgmdpi.com This phenomenon, known as supramolecular chirality, arises from the ordered, helical, or twisted arrangement of the achiral components through non-covalent interactions. mdpi.commdpi.com

Naphthalene diimide (NDI) derivatives have been extensively studied in this context. It has been shown that achiral NDIs bearing urea (B33335) moieties can self-assemble into twisted ribbons, leading to chiral superstructures. nih.gov The formation of these helical assemblies can be observed through techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.gov The specific handedness (left- or right-handed) of the resulting assembly can sometimes be controlled by factors in the self-assembly process. nih.gov

The origin of chirality in these systems can stem from several sources, including the introduction of a chiral substituent or the induction from a chiral environment. researchgate.net However, spontaneous symmetry breaking, where a system of achiral molecules randomly adopts a chiral conformation, is also a known pathway. mdpi.com For a molecule like this compound, while it is achiral itself, its self-assembly through a combination of hydrogen bonding and π-π stacking could lead to the formation of helical polymers or other chiral aggregates. mdpi.com The ability to control the chirality of supramolecular structures is crucial for applications in areas such as asymmetric catalysis and the development of chiroptical materials. researchgate.netresearchgate.net

Investigation of Bioactive Scaffolds and Structure Activity Relationships in Naphthalene Phenol Derivatives

Exploration of Naphthalene-Phenol Architectures as Potential Bioactive Scaffolds

The naphthalene (B1677914) nucleus is a well-established platform in drug discovery, known for its presence in a variety of biologically active compounds. researchgate.netnih.gov Its rigid, aromatic, and lipophilic nature allows it to engage in various non-covalent interactions, such as π-π stacking, with biological targets like enzymes and receptors. mdpi.com When hybridized with a phenol (B47542) group, which can act as both a hydrogen bond donor and acceptor, the resulting naphthalene-phenol scaffold presents a compelling foundation for designing molecules with diverse pharmacological activities. nih.gov

Naphthalene derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-neurodegenerative properties. nih.govijpsjournal.comcancer.gov This broad spectrum of activity underscores the potential of the naphthalene scaffold as a privileged structure in medicinal chemistry. researchgate.net The combination with a phenolic component can further enhance or modulate this activity. For instance, phenolic compounds are recognized for their antioxidant properties and their ability to interact with various biological systems. nih.gov The fusion of these two pharmacophores in a single molecule, as seen in 3-(Naphthalen-1-yl)phenol, offers a promising strategy for developing novel therapeutic agents. nih.gov Researchers have explored this by creating hybrids of naphthalene with other heterocyclic, biologically active moieties, leading to compounds with potent and varied effects. nih.gov The inherent cytotoxicity of some naphthalene metabolites, such as naphthoquinones, also makes this scaffold a candidate for applications in anticancer drug development. ijpsjournal.comcancer.gov

Structure-Activity Relationship Studies for Naphthalene-Based Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For naphthalene-based structures, SAR investigations have revealed key insights into how specific structural modifications influence biological activity.

The position of substituents on the naphthalene ring system is a critical determinant of activity. For example, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to enhance activity. acs.org Similarly, studies on peptidyl arginine deiminase (PAD) inhibitors showed that naphthalene and quinoline-based scaffolds with hydroxyl substitutions exhibited superior inhibitory effects. nih.gov

The nature of the linker or spacer between the naphthalene core and other functional groups also plays a significant role. In the design of potential SARS-CoV PLpro inhibitors, a series of naphthalene-based compounds were developed by linking the naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety through an -NHCO- functional group. nih.gov The choice of this linker and the substituents on the pyran ring were critical for the inhibitory potential. nih.gov

Furthermore, the addition of specific functional groups can dramatically alter bioactivity. In one study, the introduction of an alkyl group at the para-position of a phenyl ring attached to an arylidene moiety resulted in moderate α-amylase inhibitory activity. rsc.org However, replacing the phenyl ring with a naphthalene system doubled the activity, which was attributed to the increased conjugation of the dual aromatic rings in naphthalene. rsc.org These examples highlight the importance of systematic structural modifications to elucidate the SAR of naphthalene-based compounds and to guide the design of more potent and selective agents.

Table 1: SAR Insights for Naphthalene Derivatives

Scaffold/Series Key SAR Finding Target/Activity Reference
Naphthalene-Chalcone Hybrids Substitution at the 2-position of the naphthalene ring increases activity. Anticancer, Antimicrobial acs.org
Naphthalene/Quinoline-Based PAD Inhibitors Hydroxyl substitutions on the naphthalene scaffold enhance inhibitory potency. Peptidyl Arginine Deiminase (PAD) nih.gov
Arylidene-Based Sesquiterpene Coumarins Replacing a phenyl ring with a naphthalene system doubled the inhibitory activity. α-Amylase Inhibition rsc.org

Mechanistic Insights into Biological Interaction Pathways for Phenol and Naphthalene Derivatives

Understanding the mechanisms by which these compounds exert their effects at a molecular level is essential for their development as therapeutic agents.

The biological activity of naphthalene and its derivatives is often initiated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process can lead to the formation of reactive metabolites, such as epoxides and quinones. cancer.govresearchgate.net These metabolites are known to covalently bind to cellular macromolecules, including proteins, which can trigger toxic responses. ijpsjournal.comnih.gov Specifically, the cysteine residues in proteins are susceptible to reaction with naphthalene epoxides and naphthoquinones. ijpsjournal.comcancer.gov

Naphthalene derivatives have been shown to interact with and inhibit various enzymes. For instance, naphthalene-based compounds have been identified as inhibitors of SARS-CoV Papain-like protease (PLpro) nih.gov and human cytomegalovirus (HCMV) protease. researchgate.net The binding of these inhibitors within the active site of the target enzyme is a key aspect of their mechanism of action. Furthermore, some phenolic compounds are known to interact with biological systems by inhibiting enzymes or chelating transition metals. mdpi.com The combination of these moieties in a single structure could therefore lead to complex interactions with multiple cellular pathways.

Phenolic and naphthalene derivatives can have a dual role in the context of oxidative stress, acting as either antioxidants or pro-oxidants. nih.gov Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govnih.gov

Certain derivatives of naphthalene and related structures have been shown to influence neurotransmitter systems. Monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin (B10506), have been a target for compounds with a coumarin (B35378) scaffold, which shares structural similarities with the naphthalene system. nih.gov Specifically, 3-phenylcoumarin (B1362560) derivatives have been identified as potent inhibitors of MAO-B, suggesting a potential application in neurodegenerative conditions like Parkinson's disease. nih.gov

Studies on rainbow trout have demonstrated that exposure to naphthalene can alter the levels of brain monoaminergic neurotransmitters, including dopamine, serotonin, and noradrenaline. nih.gov Short-term exposure was found to increase dopamine and serotonin content in the hypothalamus and telencephalon. nih.gov These findings indicate that the naphthalene scaffold can interact with neurochemical pathways, potentially disrupting endocrine regulation and other neurological functions. While direct evidence for this compound is lacking, the known effects of related compounds suggest that this is a plausible area of biological activity.

Derivatization Strategies for Optimizing Bioactivity in Naphthalene-Phenol Hybrids

To enhance the therapeutic properties of naphthalene-phenol hybrids, various derivatization strategies can be employed. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

One common approach is the modification of the phenolic hydroxyl group through reactions like acylation or alkylation. nih.gov These modifications can be used to create prodrugs, which may have improved bioavailability or reduced side effects. nih.gov Introducing specific groups can also modulate the compound's lipid-water partition coefficient, which affects its absorption and distribution in the body. nih.gov

Another key strategy involves introducing various substituents onto the naphthalene or phenol rings. As SAR studies have shown, the position and nature of these substituents are critical. acs.orgnih.gov For example, incorporating heterocyclic rings, which are known to possess a broad spectrum of antiviral activity, can be a fruitful approach. nih.gov The synthesis of naphthalene-heterocycle hybrids has yielded compounds with potent antitumor and anti-inflammatory activities. nih.gov

The linker connecting the naphthalene and phenol moieties can also be a target for modification. The length, rigidity, and chemical nature of the linker can influence how the pharmacophoric groups are presented to the biological target. arizona.edu By systematically altering these structural features, it is possible to fine-tune the biological activity of the parent compound and optimize it for a specific therapeutic application.

Table 2: Mentioned Compounds

Compound Name
This compound
1-Naphthol (B170400)
2-Naphthol (B1666908)
Naphthoquinones
3-Phenylcoumarin
Dopamine
Serotonin

Advanced Applications of Naphthyl Phenol Derivatives in Materials Science

Utilization in Functional Materials Development

The incorporation of the naphthalene (B1677914) structure into polymers is a well-established strategy for enhancing material properties. The rigid and planar nature of the naphthalene ring contributes to increased thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength in the resulting polymers. researchgate.net The phenol (B47542) group in 3-(naphthalen-1-yl)phenol serves as a reactive site, enabling its use as a monomer in the synthesis of various functional polymers, including epoxy resins and polycarbonates.

Naphthalene-based epoxy resins are known to exhibit superior thermal stability, lower thermal expansion coefficients, and reduced moisture absorption compared to conventional epoxy resins like those based on bisphenol A (BPA). mdpi.comresearchgate.net For example, epoxy resins synthesized from naphthalene-containing monomers have demonstrated glass transition temperatures ranging from 175°C to 213°C. The introduction of a naphthalene moiety can also increase the char yield of the polymer upon thermal decomposition, which is beneficial for flame retardancy.

Similarly, naphthyl units are incorporated into polycarbonates to produce materials with a high refractive index and low birefringence, which are critical properties for optical applications such as lenses and display screens. rsc.org The bulky, non-planar arrangement of substituents in monomers derived from binaphthyl or fluorene (B118485) structures helps to create polymers with these desirable optical characteristics. rsc.org While specific data on polymers derived directly from this compound is limited, its structure suggests it could serve as a valuable monomer for producing high-performance materials with properties analogous to other naphthalene-containing polymers.

Table 1: Enhanced Properties of Naphthalene-Containing Polymers

Property Enhancement from Naphthalene Moiety Representative Application Citation(s)
Glass Transition Temp. (Tg) Increased due to chain rigidity High-temperature composites, Adhesives researchgate.netmdpi.comresearchgate.net
Thermal Stability Increased char yield, higher degradation temp. Flame-retardant materials, Electronics researchgate.net
Mechanical Strength Higher modulus and tensile strength Aerospace composites, Automotive parts speautomotive.com
Refractive Index Increased for optical clarity High-performance lenses, Display screens rsc.org
Moisture Resistance Lower moisture absorption Electronic packaging, Microchips mdpi.comresearchgate.net

Role of Phenol Derivatives in Nanoparticle Synthesis and Surface Modification

Phenol derivatives play a crucial dual role in the wet-chemical synthesis of metallic nanoparticles, acting as both reducing and stabilizing (capping) agents. westmont.edu This "green synthesis" approach is valued for being cost-effective and less toxic than many alternative methods.

The phenolic hydroxyl group is capable of reducing metal ions, such as silver (Ag⁺) or gold (Au³⁺), to their elemental state, leading to the nucleation and growth of nanoparticles. westmont.edugoogle.com During this process, the phenol itself is oxidized. Dihydroxy benzenes, for instance, have been shown to be excellent reducing agents for synthesizing stable silver nanoparticles in aqueous solutions. google.com

Once the metal nanoparticles are formed, phenolic compounds can adsorb onto their surface, preventing aggregation and ensuring colloidal stability. This capping function arises from the interaction between the nanoparticle surface and either the oxygen atoms of the phenol or the aromatic π-system. westmont.edu The bulky and rigid structure of the naphthalene group in this compound would provide significant steric hindrance, making it a potentially effective stabilizing agent.

Furthermore, phenols are used for the surface modification of pre-existing nanoparticles to tune their properties for specific applications. For example, the surfaces of titanium dioxide (TiO₂) nanoparticles can be modified with phenolic derivatives to alter their optical and electronic characteristics or to improve their dispersion and biocompatibility for biological applications. elsevier.com

Table 2: Dual Function of Phenol Derivatives in Nanoparticle Synthesis

Role Mechanism Example Compound(s) Result Citation(s)
Reducing Agent Oxidation of the hydroxyl group reduces metal ions (e.g., Ag⁺ to Ag⁰). Dihydroxy benzenes, Gallic acid Formation of metal nanoparticles. westmont.edugoogle.com
Capping/Stabilizing Agent Adsorption onto the nanoparticle surface prevents aggregation. Tannins, Phenolic acids Stable, well-dispersed nanoparticle colloids. westmont.edu
Surface Modifier Covalent or non-covalent attachment to existing nanoparticle surfaces. Dopamine (B1211576), Catechol Functionalized nanoparticles with tailored properties. elsevier.com

Photophysical Properties and Applications of Naphthalene-Diimide Derivatives

Naphthalene diimides (NDIs) are a prominent class of electron-deficient aromatic compounds extensively studied for their unique electronic and optical properties. acs.org They are typically synthesized through the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org While not directly synthesized from this compound, NDIs represent a key application area for functional naphthalene-based materials.

NDIs are characterized by their planar and rigid core, high electron affinity, and exceptional thermal, chemical, and photochemical stability. researchgate.net These features make them ideal candidates for use as n-type semiconductors in organic electronics. Their photophysical properties are highly tunable through chemical modification of the naphthalene core or the imide nitrogen atoms. acs.org

The absorption and emission spectra of NDIs typically show well-resolved vibrational structures, indicative of their rigid molecular framework. nih.gov Their fluorescence can range from weak to strong depending on the specific derivative and its environment. For example, fluorination of the NDI core has been used to adjust the dielectric constant and crystallinity of NDI-based polymers, leading to enhanced performance in solar cells. flinders.edu.au A power conversion efficiency of 7.3% was achieved in an all-polymer solar cell using a fluorinated NDI-based acceptor polymer. flinders.edu.au

The primary applications of NDI derivatives are in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netacs.orgflinders.edu.au Their ability to efficiently accept and transport electrons makes them one of the most successful non-fullerene acceptors for all-polymer solar cells and stable n-channel semiconductors for OFETs. researchgate.netflinders.edu.au

Table 3: Photophysical Properties and Applications of NDI Derivatives

Derivative Type Key Photophysical Property Application Citation(s)
Core-unsubstituted NDIs Strong electron acceptor, reversible redox behavior. n-type semiconductors in OFETs. researchgate.netacs.org
Core-substituted NDIs Tunable absorption/emission via functionalization. Organic photovoltaics (OPVs), Sensors. acs.org
Fluorinated NDI Polymers Increased dielectric constant, fine-tuned crystallinity. High-performance all-polymer solar cells. flinders.edu.au
NDI-Flavin Dyads Emission properties dominated by the flavin unit. Multi-electron accepting systems. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-(Naphthalen-1-yl)phenol derivatives for improved yield and purity?

To optimize synthesis, methodologies such as refluxing with hydroxylamine hydrochloride in absolute ethanol under basic conditions (e.g., KOH) are commonly employed. Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates. For example, hydroxylamine-mediated cyclization under reflux conditions for 12 hours has been effective in generating structurally related naphthalene derivatives . Post-synthetic characterization using FT-IR, NMR, and UV-Vis spectroscopy ensures product integrity .

Q. What experimental techniques are most reliable for determining the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve structures with high precision (e.g., R factor ≤ 0.05). For example, studies at 100 K with Mo-Kα radiation (λ = 0.71073 Å) have achieved mean C–C bond lengths of 0.002 Å accuracy for naphthalene-containing compounds . Data-to-parameter ratios > 20:1 ensure robust refinement .

Q. How should researchers assess the toxicity of this compound in biological systems?

Toxicological profiling involves in vitro assays (e.g., cytotoxicity screens) and in vivo models (rodents) across exposure routes (oral, dermal, inhalation). Systemic effects like hepatic/renal toxicity are prioritized. For example, standardized inclusion criteria for toxicity studies include monitoring hematological, respiratory, and musculoskeletal outcomes in laboratory mammals .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and DFT-calculated geometries of this compound derivatives?

Hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) are used to optimize geometries, with comparisons to SCXRD data. Discrepancies in bond angles or dihedral rotations (e.g., naphthalene-phenyl torsion) often arise from crystal packing effects absent in gas-phase calculations. Potential energy distribution (PED) analysis of vibrational modes can further validate structural assignments .

Q. How can docking studies predict the interaction of this compound with biological targets like SARS-CoV-2 spike glycoprotein?

AutoDock4 with selective receptor flexibility enables docking into binding pockets (e.g., ACE2-RBD interface). Grid-based scoring functions evaluate binding affinities (ΔG), while flexible sidechain adjustments account for induced-fit interactions. For naphthalene derivatives, hydrophobic interactions with viral protease active sites are frequently predicted .

Q. What advanced spectroscopic methods elucidate the nonlinear optical (NLO) properties of this compound derivatives?

Hyperpolarizability (β) and dipole moment (μ) are calculated via time-dependent DFT (TD-DFT) using CAM-B3LYP functionals. Experimental validation employs hyper-Rayleigh scattering (HRS) or electric-field-induced second-harmonic generation (EFISH). For example, organometallic naphthalene complexes exhibit β values > 50 × 10⁻³⁰ esu, suggesting strong NLO activity .

Q. How do researchers analyze substituent effects on the electronic properties of this compound using quantum chemical methods?

Natural bond orbital (NBO) analysis identifies charge transfer interactions (e.g., π→σ* or lone pair→π*). Frontier molecular orbital (FMO) gaps correlate with reactivity; smaller HOMO-LUMO gaps (e.g., < 3 eV) indicate enhanced electron delocalization in derivatives with electron-withdrawing groups .

Methodological Notes

  • Contradiction Handling : Discrepancies between computational and experimental data (e.g., bond lengths) require recalibration of basis sets or inclusion of solvent effects in DFT .
  • Data Validation : Cross-docking experiments (e.g., with HIV protease) ensure docking reproducibility , while Rietveld refinement in SCXRD resolves crystallographic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.